3-Hydroxymethylmorpholine

Catalog No.
S724251
CAS No.
106910-83-2
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxymethylmorpholine

CAS Number

106910-83-2

Product Name

3-Hydroxymethylmorpholine

IUPAC Name

morpholin-3-ylmethanol

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2

InChI Key

UCDFBOLUCCNTDQ-UHFFFAOYSA-N

SMILES

C1COCC(N1)CO

Canonical SMILES

C1COCC(N1)CO

3-Hydroxymethylmorpholine is an organic compound characterized by the molecular formula C5_5H11_{11}NO2_2 and a molecular weight of 117.15 g/mol. It is a morpholine derivative featuring a hydroxymethyl group at the third position of the morpholine ring. This compound exists in two stereoisomeric forms, namely 3(R)-hydroxymethylmorpholine and 3(S)-hydroxymethylmorpholine, which differ in the configuration around the chiral center at the third carbon atom of the morpholine ring .

3-Hydroxymethylmorpholine is notable for its solubility in water and organic solvents, making it versatile for various chemical applications. Its structure contributes to its reactivity and potential biological activity, which has garnered interest in medicinal chemistry and pharmaceuticals.

  • No data currently available on a specific mechanism of action for 3-HMM in biological systems.
  • Information on the safety profile of 3-HMM is limited. As with any new compound, proper handling procedures consistent with laboratory safety guidelines are recommended [].

Please note:

  • The information provided is based on publicly available scientific research and may not be comprehensive.
  • Further research may be necessary to obtain more detailed information on specific aspects of 3-HMM.
  • Due to the limited data on safety, it is important to handle this compound with appropriate care in a laboratory setting.
, primarily due to its functional groups. Key reactions include:

  • Hydrogenation: The compound can undergo hydrogenation reactions, typically facilitated by catalysts such as palladium on carbon, to modify its functional groups or reduce double bonds .
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, expanding its utility in synthesizing more complex molecules.
  • Nucleophilic Substitution: The nitrogen atom in the morpholine ring can act as a nucleophile, allowing for substitution reactions with alkyl halides or acyl chlorides, leading to the formation of various derivatives.

These reactions highlight its potential as a building block in organic synthesis.

Research indicates that 3-hydroxymethylmorpholine exhibits significant biological activity. It has been studied for its potential as an inhibitor of certain enzymes and receptors, which may have implications in treating various diseases. For instance, derivatives of this compound have shown promise in inhibiting kinases involved in inflammatory and oncological conditions . Additionally, its structural features may contribute to interactions with biological macromolecules, influencing cellular pathways.

The synthesis of 3-hydroxymethylmorpholine can be accomplished through several methods:

  • Reduction of 5-Oxomorpholine Derivatives: A common method involves the reduction of 5-oxomorpholine-3-carboxylic acid using dimethylsulfide borane complex followed by hydrogenation over palladium on carbon. This multi-step process allows for the introduction of the hydroxymethyl group at the third position .
  • Chiral Synthesis from Serine Enantiomers: Another approach utilizes serine enantiomers to create chiral morpholines through chemoselective reductions . This method emphasizes the importance of chirality in pharmaceutical applications.

These synthesis routes demonstrate the versatility and accessibility of 3-hydroxymethylmorpholine for research and industrial applications.

3-Hydroxymethylmorpholine finds applications across various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of drugs targeting inflammatory diseases and cancers.
  • Agrochemicals: Its derivatives are utilized in developing agrochemicals that enhance crop protection.
  • Material Science: The compound is also explored for its properties in polymer chemistry and material science due to its unique structural characteristics.

These applications underscore its significance in both research and commercial sectors.

Studies focusing on interaction mechanisms involving 3-hydroxymethylmorpholine have revealed insights into its binding affinities with various biological targets. For example, investigations into its interaction with specific kinases have shown that modifications to its structure can significantly alter binding efficacy and selectivity . Such studies are crucial for optimizing drug design and improving therapeutic outcomes.

Several compounds share structural similarities with 3-hydroxymethylmorpholine, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
4-Benzyl-3-hydroxymethylmorpholineC11_{11}H15_{15}N1_{1}O2_2Contains a benzyl group; used in pharmaceuticals
3-(Hydroxymethyl)morpholineC5_5H11_{11}NO2_2Base structure; lacks additional substituents
N-Benzyl-3-(hydroxymethyl)morpholineC11_{11}H15_{15}N1_1O2_2Benzyl substitution enhances lipophilicity

The uniqueness of 3-hydroxymethylmorpholine lies in its specific hydroxymethyl substitution on the morpholine ring, which influences its reactivity and biological interactions compared to other similar compounds.

XLogP3

-1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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